3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine is a chemical compound that features a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.
Coupling of Piperidine and Pyridine Rings: The final step involves coupling the piperidine ring with the pyridine ring, which can be achieved through various cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target sites, where it can modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)pyridine: Lacks the piperidine ring, affecting its reactivity and applications.
3-(Piperidin-4-yl)-4-methylpyridine: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.
Uniqueness
3-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine is unique due to the presence of both the piperidine ring and the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H13F3N2 |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
3-piperidin-4-yl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-3-6-16-7-9(10)8-1-4-15-5-2-8/h3,6-8,15H,1-2,4-5H2 |
InChI Key |
VBZMSTWTKFZGKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=CN=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.